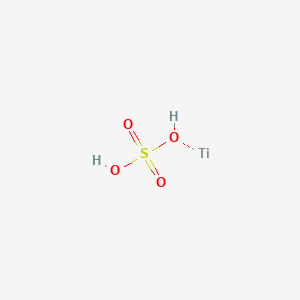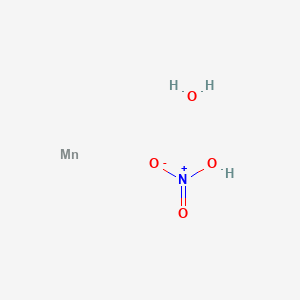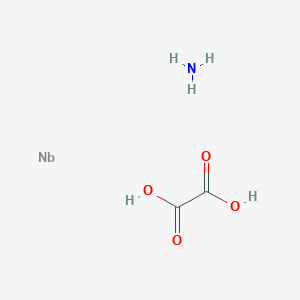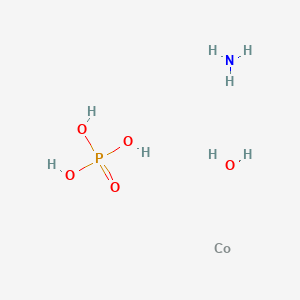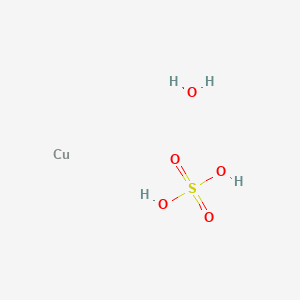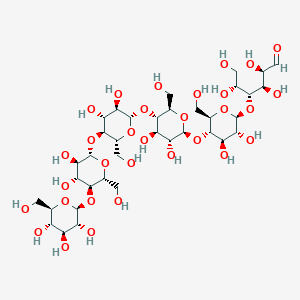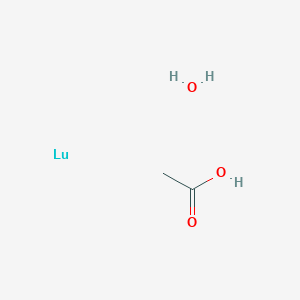
Acetic acid, lutetium(3+) salt, hydrate (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, lutetium(3+) salt, hydrate (9CI), also known as lutetium(III) acetate hydrate, is a compound that combines acetic acid with lutetium and water molecules. This compound is represented by the chemical formula C₆H₁₁LuO₇. It is a crystalline solid that is soluble in water and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
Lutetium(III) acetate hydrate can be synthesized through neutralization reactions. One common method involves reacting lutetium oxide (Lu₂O₃) with acetic acid (CH₃COOH) to produce lutetium acetate and water: [ \text{Lu}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Lu}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O} ] Another method involves reacting lutetium hydroxide (Lu(OH)₃) with acetic acid: [ \text{Lu}(\text{OH})_3 + 3\text{CH}_3\text{COOH} \rightarrow \text{Lu}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O} ] These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of lutetium(III) acetate hydrate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain high-purity crystals. The compound is often packaged in glass ampules or bottles for distribution .
化学反应分析
Types of Reactions
Lutetium(III) acetate hydrate undergoes various chemical reactions typical of metal acetates. Some of the key reactions include:
Substitution Reactions: Lutetium(III) acetate can react with other anions to form different lutetium salts. For example, it can react with ammonium fluoride to produce lutetium fluoride[ \text{Lu}(\text{CH}_3\text{COO})_3 + 3\text{NH}_4\text{F} \rightarrow \text{LuF}_3 + 3\text{CH}_3\text{COONH}_4 ]
Hydrolysis: In aqueous solutions, lutetium(III) acetate can hydrolyze to form lutetium hydroxide and acetic acid.
Common Reagents and Conditions
Common reagents used in reactions with lutetium(III) acetate hydrate include ammonium fluoride, phosphoric acid, and other acids or bases. Reaction conditions typically involve aqueous solutions and controlled temperatures to optimize reaction rates and yields .
Major Products Formed
The major products formed from reactions involving lutetium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reactions with fluoride ions produce lutetium fluoride, while reactions with phosphoric acid yield lutetium phosphate .
科学研究应用
Lutetium(III) acetate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology: Lutetium compounds, including lutetium(III) acetate hydrate, are used in biological research for labeling and imaging studies.
Medicine: Lutetium-based compounds are explored for their potential use in radiotherapy for cancer treatment.
Industry: The compound is used in the production of specialty materials and as a reagent in various industrial processes
作用机制
The mechanism of action of lutetium(III) acetate hydrate depends on its specific application. In radiotherapy, lutetium compounds target cancer cells and deliver radiation to destroy them. The molecular targets and pathways involved include DNA damage and disruption of cellular processes, leading to cell death .
相似化合物的比较
Lutetium(III) acetate hydrate can be compared with other lutetium compounds such as lutetium(III) chloride, lutetium(III) sulfate, and lutetium(III) oxalate. These compounds share similar properties but differ in their specific applications and reactivity. For example, lutetium(III) chloride is commonly used in catalysis, while lutetium(III) sulfate is used in luminescent materials .
Conclusion
Acetic acid, lutetium(3+) salt, hydrate (9CI) is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it valuable in various fields, from chemistry and biology to medicine and industrial processes.
属性
IUPAC Name |
acetic acid;lutetium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Lu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHPPWLLNZPDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Lu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6LuO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
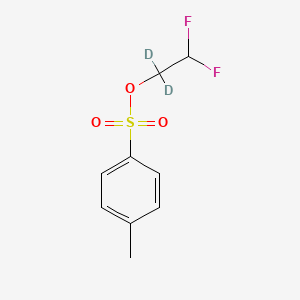
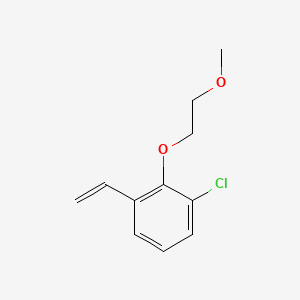
![(NE)-N-[[3-bromo-4-(trifluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8235636.png)
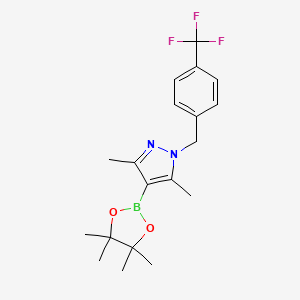
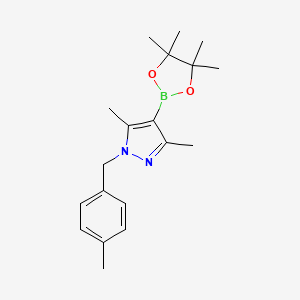
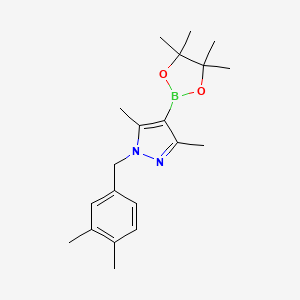

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8235685.png)
